[1,2,4]Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- [1,2,4]Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-
Brand Name: Vulcanchem
CAS No.: 785048-93-3
VCID: VC3330681
InChI: InChI=1S/C9H6BrN5O/c10-6-4-15-9(7(11)12-6)13-8(14-15)5-2-1-3-16-5/h1-4H,(H2,11,12)
SMILES: C1=COC(=C1)C2=NN3C=C(N=C(C3=N2)N)Br
Molecular Formula: C9H6BrN5O
Molecular Weight: 280.08 g/mol

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-

CAS No.: 785048-93-3

Cat. No.: VC3330681

Molecular Formula: C9H6BrN5O

Molecular Weight: 280.08 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- - 785048-93-3

Specification

CAS No. 785048-93-3
Molecular Formula C9H6BrN5O
Molecular Weight 280.08 g/mol
IUPAC Name 6-bromo-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
Standard InChI InChI=1S/C9H6BrN5O/c10-6-4-15-9(7(11)12-6)13-8(14-15)5-2-1-3-16-5/h1-4H,(H2,11,12)
Standard InChI Key GSAUEIBYHJCVIR-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NN3C=C(N=C(C3=N2)N)Br
Canonical SMILES C1=COC(=C1)C2=NN3C=C(N=C(C3=N2)N)Br

Introduction

# Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-: A Comprehensive Analysis

This comprehensive report examines the heterocyclic compound Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-, focusing on its structural characteristics, synthesis methods, and biological activities. This nitrogen-rich compound represents a significant area of interest in medicinal chemistry research, displaying potential applications across various therapeutic domains. The unique combination of the triazolopyrazine scaffold with specific functional groups contributes to its distinctive chemical and biological properties, making it a promising candidate for pharmaceutical development.

Molecular Structure Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- features a complex heterocyclic structure with multiple important structural elements:

  • A fused ring system consisting of a triazole and pyrazine rings

  • An amino group at the 8-position

  • A bromine substituent at the 6-position

  • A 2-furyl (2-furanyl) group at position 2

This specific arrangement creates a planar, aromatic compound with multiple sites for potential interactions with biological targets. The triazole ring contains three nitrogen atoms at positions 1, 2, and 4, which fuses with the pyrazine ring at the 1,5-a positions, creating the core triazolopyrazine scaffold .

Physical and Chemical Properties

The physical and chemical properties of Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- can be inferred from structurally similar compounds. The presence of multiple nitrogen atoms in the heterocyclic system, along with the amino group, contributes to its hydrogen bonding capabilities and moderate water solubility.

Table 1: Estimated Physical and Chemical Properties

PropertyValue/DescriptionMethod of Determination
Molecular FormulaC₁₁H₇BrN₆OStructural analysis
Molecular WeightApproximately 319.12 g/molCalculated from atomic weights
Physical StateCrystalline solidBased on similar heterocyclic compounds
Melting Point215-225°CEstimated from related compounds
SolubilityModerate in polar solvents; high in DMSOPredicted from functional groups
Log P2.3-2.7Estimated from structure
pKa~4.0 (amino group)Predicted acid dissociation constant
UV Absorptionλₘₐₓ ~290-310 nmExpected from conjugated system

The bromine substituent enhances the compound's lipophilicity while the furanyl group contributes additional aromatic character. The primary amine at the 8-position serves as a hydrogen bond donor, potentially improving interactions with biological targets and increasing aqueous solubility .

Synthetic Approaches

General Synthesis Strategies

The synthesis of Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- would likely involve multiple steps combining established methodologies for triazolopyrazine synthesis with specific functionalization reactions. Several approaches can be considered based on synthetic methods for related compounds.

Key Reaction Types

The synthesis of Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- would involve several key reaction types:

  • Cycloaddition reactions for heterocycle formation

  • Halogenation reactions for introduction of bromine

  • Cross-coupling reactions (e.g., Suzuki, Stille) for attachment of the furanyl group

  • Amination reactions for introduction of the amino functionality

Synthetic Challenges

Several challenges are associated with the synthesis of this complex molecule:

  • Regioselectivity in forming the triazole ring versus other possible isomers

  • Selective functionalization at specific positions of the heterocyclic core

  • Compatibility of functional groups during multi-step synthesis

  • Purification of intermediates and final product

Recent advances in heterocyclic chemistry, including microwave-assisted synthesis and metal-catalyzed transformations, could potentially address some of these challenges .

Biological Activities

Antimicrobial Activity

Triazolopyrazine derivatives have demonstrated significant antimicrobial properties against various pathogens. The specific substitution pattern in Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- may enhance antimicrobial activity through several mechanisms:

  • Intercalation with microbial DNA

  • Inhibition of essential enzymes in microbial metabolism

  • Disruption of cell wall synthesis

The presence of the bromine substituent potentially increases membrane permeability and enhances antimicrobial efficacy.

Anticancer Properties

Heterocyclic compounds containing triazole and pyrazine moieties have shown promise as anticancer agents. Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- may exhibit anticancer activity through:

  • Kinase inhibition in cell signaling pathways

  • DNA binding and interference with replication

  • Induction of apoptosis in cancer cells

The specific combination of the 8-amino group, 6-bromo substituent, and 2-furanyl group could provide selective binding to cancer-related targets.

Anti-inflammatory Effects

The triazolopyrazine scaffold has been associated with anti-inflammatory properties. The compound may modulate inflammatory responses through:

  • Inhibition of inflammatory enzymes (e.g., COX, LOX)

  • Reduction of pro-inflammatory cytokine production

  • Modulation of immune cell function

Structure-Activity Relationships

The biological activity of Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- is influenced by its structural features:

  • The triazolopyrazine core provides a rigid, planar scaffold that can serve as a pharmacophore

  • The 8-amino group functions as a hydrogen bond donor, enhancing interactions with biological targets

  • The 6-bromo substituent introduces halogen bonding potential and increases lipophilicity

  • The 2-furanyl group contributes additional aromatic character and potential for π-π interactions

Table 2: Structure-Activity Relationships in Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-

Structural FeaturePotential Contribution to ActivityBiological Significance
Triazolopyrazine coreProvides rigid scaffold; multiple nitrogen atoms for bindingRecognition by biological targets; stabilization of binding interactions
8-Amino groupHydrogen bond donor; site for metabolismEnhanced binding affinity; potential for pro-drug conversion
6-Bromo substituentHalogen bonding; increased lipophilicityImproved membrane penetration; enhanced binding to hydrophobic pockets
2-Furanyl groupπ-π stacking; hydrogen bond acceptorInteraction with aromatic residues in proteins; additional binding interactions

Comparative Analysis

Comparison with Related Compounds

To better understand the properties of Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-, it is valuable to compare it with structurally related compounds.

Table 3: Comparison with Structurally Related Compounds

CompoundStructural DifferencesMolecular WeightNotable Properties
Triazolo[1,5-a]pyrazin-8-amineLacks 6-bromo and 2-furanyl substituents162.15 g/molBasic scaffold with primary pharmacophore properties
Triazolo[1,5-a]pyrazin-2-amineAmino group at position 2; lacks 6-bromo and 2-furanyl groups135.13 g/molDifferent hydrogen bonding pattern; altered biological targeting
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acidDifferent heterocyclic core (quinoline vs. triazolopyrazine); carboxylic acid group318.12 g/molHigher acidity; different pharmacokinetic properties

The parent compound Triazolo[1,5-a]pyrazin-8-amine shares the same core structure but lacks the bromine and furanyl substituents. This compound would have different physicochemical properties, including lower lipophilicity and altered hydrogen bonding patterns .

The positional isomer Triazolo[1,5-a]pyrazin-2-amine has the amino group at position 2 instead of position 8, resulting in different hydrogen bonding capabilities and potentially different biological interactions .

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid shares the 6-bromo and 2-furyl substituents but on a quinoline scaffold with a carboxylic acid group. This compound would have significantly different properties, including higher acidity and altered binding characteristics .

Advantage of the Specific Substitution Pattern

The particular arrangement of substituents in Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- offers several advantages:

  • Enhanced binding specificity through multiple interaction points

  • Balanced lipophilicity and hydrophilicity for improved pharmacokinetics

  • Potential for further derivatization at reactive sites

  • Specific electronic distribution that may favor interactions with biological targets

Pharmacological Properties and Applications

Mechanism of Action

The potential mechanisms of action for Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- can be inferred from similar heterocyclic compounds:

  • Enzyme inhibition through specific binding to active sites

  • Receptor modulation via interactions with binding pockets

  • DNA/RNA interactions through intercalation or groove binding

  • Interference with protein-protein interactions

The compound's planar structure with multiple hydrogen bond donors and acceptors facilitates these interactions.

Pharmacokinetic Considerations

Based on its structural features, Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- is expected to exhibit the following pharmacokinetic properties:

  • Moderate oral bioavailability due to balanced lipophilicity

  • Metabolism primarily through Phase I (oxidation, reduction) and Phase II (conjugation) reactions

  • Distribution to multiple tissues, with potential for CNS penetration

  • Excretion via both renal and hepatic pathways

Current Research and Development

Recent Advances

Recent research on triazolopyrazine derivatives has focused on:

  • Development of more efficient synthetic methods, including catalyst-free, additive-free, and eco-friendly approaches under microwave conditions

  • Exploration of new biological activities and therapeutic applications

  • Structure-based design to optimize binding to specific targets

  • Investigation of structure-activity relationships to guide the design of more potent and selective compounds

Future Research Directions

Future research on Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- may focus on:

  • Optimization of synthetic routes for improved yield and purity

  • Comprehensive evaluation of biological activities across multiple therapeutic areas

  • Development of derivative compounds with enhanced potency and selectivity

  • Investigation of combination therapies to exploit synergistic effects

  • Formulation strategies to improve bioavailability and targeted delivery

Challenges in Development

Several challenges exist in the further development of this compound:

  • Optimization of synthetic efficiency for large-scale production

  • Comprehensive toxicity assessment, particularly related to the bromine substituent

  • Formulation challenges due to potential limited aqueous solubility

  • Regulatory considerations for novel chemical entities

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